molecular formula C17H23N3O4S B2902676 Ethyl 1-(2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate CAS No. 921776-99-0

Ethyl 1-(2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate

Cat. No.: B2902676
CAS No.: 921776-99-0
M. Wt: 365.45
InChI Key: OMSZFWSIRXCSPX-UHFFFAOYSA-N
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Description

Ethyl 1-(2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine core substituted at position 1 with an acetyl-linked thiazole moiety. The thiazole ring is further functionalized at position 2 with a cyclopropanecarboxamido group, while position 4 of the piperidine bears an ethyl carboxylate ester. The ethyl carboxylate group may enhance solubility or act as a prodrug feature for improved bioavailability .

Properties

IUPAC Name

ethyl 1-[2-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-2-24-16(23)12-5-7-20(8-6-12)14(21)9-13-10-25-17(18-13)19-15(22)11-3-4-11/h10-12H,2-9H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSZFWSIRXCSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest structural analog, ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate (CAS 453557-58-9), shares the piperidine-ethyl carboxylate backbone but differs in substituents. Key comparisons include:

Property Target Compound Ethyl 1-[(2-Chloro-Thiazol-5-Yl)Methyl]-4-Piperidinecarboxylate
Molecular Formula C₁₆H₁₉N₃O₄S (inferred) C₁₂H₁₇ClN₂O₂S
Molecular Weight ~365.4 g/mol (calculated) 288.79 g/mol
Key Substituents Cyclopropanecarboxamido-thiazole-acetyl 2-Chloro-thiazole-methyl
XLogP3 ~2.0 (estimated, lower due to amide polarity) 2.5
Hydrogen Bond Acceptors 7 (amide, ester, thiazole) 5
Topological PSA ~110 Ų (estimated) 70.7 Ų
Complexity High (cyclopropane, multiple rings) 285

Key Differences :

  • The target compound’s cyclopropanecarboxamido group introduces polarity and hydrogen-bonding capacity, reducing lipophilicity (lower XLogP3) compared to the chloro-substituted analog.

Pharmacological Implications

  • Electron Effects : The chloro group in the analog is electron-withdrawing, which may influence reactivity or metabolic stability. In contrast, the cyclopropanecarboxamido group provides a balance of electron-withdrawing (amide) and electron-donating (cyclopropane) effects, possibly improving metabolic resistance .
  • Binding Interactions: The amide in the target compound could form hydrogen bonds with biological targets (e.g., kinase ATP-binding pockets), whereas the chloro analog’s hydrophobic substituent may favor nonpolar interactions.
  • The cyclopropane moiety in the target compound might mitigate such risks .

Comparison with Other Analogs ()

Additional compounds from highlight further structural diversity:

  • Sulfonyl-containing analogs (e.g., 2,3-dichloro-4-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]phenyl ethyl sulfone): Sulfonyl groups increase acidity and polarity, contrasting with the target compound’s amide-based polarity. These groups are often used to enhance solubility or modulate enzyme inhibition .
  • The target compound’s cyclopropane amide may offer a broader interaction profile for CNS targets .

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